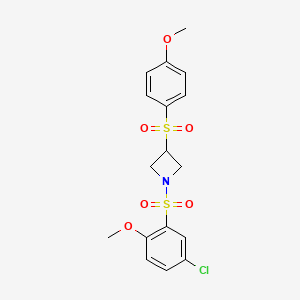![molecular formula C18H19N3O2 B15119301 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B15119301.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of a class of molecules known for their interactions with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes .
Méthodes De Préparation
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate benzoxazole derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole involves its binding to alpha1-adrenergic receptors. This binding modulates the activity of these receptors, leading to various physiological effects. The compound’s interaction with these receptors can result in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Additionally, it may influence neurotransmitter release and signal transduction pathways involved in cardiovascular and neurological functions .
Comparaison Avec Des Composés Similaires
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: A compound with similar receptor affinity, used to manage hypertension.
The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and safety for certain therapeutic applications .
Propriétés
Formule moléculaire |
C18H19N3O2 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H19N3O2/c1-22-17-9-5-3-7-15(17)20-10-12-21(13-11-20)18-19-14-6-2-4-8-16(14)23-18/h2-9H,10-13H2,1H3 |
Clé InChI |
SDQSWBVZTABORA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-4-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]quinoline](/img/structure/B15119225.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119245.png)
![2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15119246.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide](/img/structure/B15119254.png)
![1-Methyl-3-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,2-dihydropyrazin-2-one](/img/structure/B15119261.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)

![3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B15119280.png)
![3,5-Dimethyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]pyrazole](/img/structure/B15119293.png)
![6-Amino-2-[(3-chlorophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B15119313.png)
![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methylpyrazolidin-3-yl]-5-methoxyphenol](/img/structure/B15119316.png)

